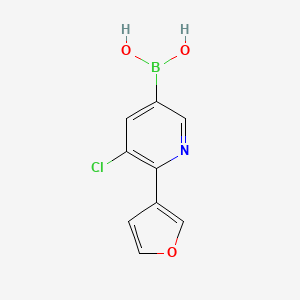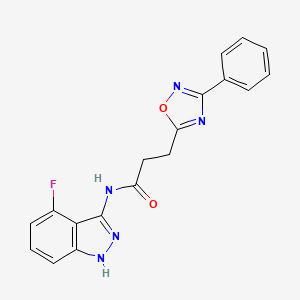
(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its versatile applications, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boronic acid group attached to a pyridine ring, which is further substituted with a chlorine atom and a furan ring. The presence of these functional groups makes it a valuable reagent in various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid typically involves the reaction of 6-chloropyridine with boric acid or its derivatives. One common method is to react 6-chloropyridine with triphenylboron or allyl borate under the catalysis of an oxidizing agent . The reaction conditions often include the use of organic solvents such as ethanol or dimethyl ether, and the process is carried out at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of continuous flow reactors can enhance the efficiency and yield of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most prominent reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The compound can undergo oxidation to form boronic esters or reduction to yield boranes.
Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.
Oxidizing Agents: Such as hydrogen peroxide or peracids for oxidation reactions.
Reducing Agents: Like sodium borohydride for reduction reactions.
Major Products
Biaryl Compounds: Formed through Suzuki-Miyaura coupling.
Boronic Esters: Resulting from oxidation reactions.
Substituted Pyridines: Produced via substitution reactions.
Aplicaciones Científicas De Investigación
(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid has a wide range of applications in scientific research:
Biology: Employed in the synthesis of biologically active molecules and potential drug candidates.
Industry: Utilized in the production of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of (5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the desired carbon-carbon bond and regenerating the palladium catalyst.
Comparación Con Compuestos Similares
Similar Compounds
3-Pyridinylboronic Acid: Another pyridine-based boronic acid used in similar coupling reactions.
4-Pyridinylboronic Acid: Differing in the position of the boronic acid group on the pyridine ring.
3-Furylboronic Acid: Featuring a furan ring attached to the boronic acid group.
Uniqueness
(5-Chloro-6-(furan-3-yl)pyridin-3-yl)boronic acid stands out due to the presence of both a chlorine atom and a furan ring, which can influence its reactivity and selectivity in chemical reactions. This unique structure allows for the formation of diverse and complex molecules, making it a valuable tool in synthetic chemistry.
Propiedades
Fórmula molecular |
C9H7BClNO3 |
|---|---|
Peso molecular |
223.42 g/mol |
Nombre IUPAC |
[5-chloro-6-(furan-3-yl)pyridin-3-yl]boronic acid |
InChI |
InChI=1S/C9H7BClNO3/c11-8-3-7(10(13)14)4-12-9(8)6-1-2-15-5-6/h1-5,13-14H |
Clave InChI |
CYLPCFGIEMPWTC-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC(=C(N=C1)C2=COC=C2)Cl)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![7-Chloro-1-(3-chlorophenyl)-2-(5-ethyl-1,3,4-thiadiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091702.png)
![methyl (4-hydroxy-1,7-dimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)acetate](/img/structure/B14091704.png)
![8-[(2-chloro-6-fluorobenzyl)sulfanyl]-1,3-dimethyl-7-(3-methylbutyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14091711.png)
![1-(3,4-Dichlorophenyl)-6,7-dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091718.png)
![9-amino-7-fluoro-1,2,3,4-tetrahydro-5H-benzo[e][1,4]diazepin-5-one](/img/structure/B14091723.png)

![7-Fluoro-1-(2-fluorophenyl)-2-(6-methyl-1,3-benzothiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14091733.png)
![1-Chloro-2-[2,6-difluoro-4-(trifluoromethyl)phenoxy]-5-fluoro-4-iodobenzene](/img/structure/B14091737.png)
![2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-6-(trifluoromethyl)pyrimidin-4(3H)-one](/img/structure/B14091742.png)

![3-[(2-fluorobenzyl)amino]pyrazine-2(1H)-thione](/img/structure/B14091747.png)

![N-[4-[3-(4-acetyl-3-hydroxy-2-propylphenoxy)propoxy]phenyl]-2H-tetrazole-5-carboxamide](/img/structure/B14091762.png)
![5-(4-chlorophenyl)-2-(thiophen-2-ylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14091763.png)
